5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of a partially saturated imidazo[4,5-c]pyridine scaffold. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The carboxylic acid moiety at position 6 enhances solubility in polar solvents and allows conjugation to other molecules (e.g., resins, biomolecules).
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20-9-18-19(24-12-23-18)10-25(20)22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2,(H,23,24)(H,26,27) |
InChI Key |
BVEHJVDGBLGYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of 2-Aminopyridines with α-Haloketones
Method A: Cyclization of 2-Aminopyridine Derivatives
- Starting Material: 2-Aminopyridine derivatives bearing suitable substituents.
- Reagents: α-Haloketones or α-haloketone equivalents, such as α-bromoketones.
- Reaction Conditions: Heating in polar solvents like ethanol or acetic acid at reflux.
- Process:
- Nucleophilic attack of the amino group on the halogenated ketone.
- Intramolecular cyclization to form the imidazo[4,5-c]pyridine core.
- Outcome: Formation of the tetrahydro-imidazo[4,5-c]pyridine ring system.
Reference: Patent EP0245637A1 describes similar cyclization strategies for tetrahydro-1H-imidazo[4,5-c]pyridine derivatives.
Construction of the Tetrahydro-Substituted Imidazo[4,5-c]pyridine
Method B: Hydrogenation of Unsaturated Precursors
- Starting Material: Aromatic or partially unsaturated imidazo[4,5-c]pyridine intermediates.
- Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) or platinum catalysts.
- Conditions: Hydrogenation under atmospheric or elevated pressure at room temperature or mild heating.
- Outcome: Selective reduction of double bonds to obtain the tetrahydro derivative.
Note: This step is crucial for achieving the desired saturation at positions 4 and 5.
Attachment of the Fmoc Protecting Group
Method D: Carbamate Formation with Fmoc Chloride
- Reagents: 9H-Fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl), base such as DIPEA or TEA.
- Conditions: Dissolution in anhydrous solvents like dichloromethane (DCM) or DMF, reaction at room temperature.
- Process:
- Nucleophilic attack of the heterocyclic nitrogen on Fmoc-Cl.
- Formation of the carbamate linkage, protecting the nitrogen.
Reference: Standard peptide coupling protocols support this step, adapted for heterocyclic amines.
Final Purification and Characterization
- Purification: Typically via column chromatography or recrystallization.
- Characterization: Confirmed through NMR, MS, IR, and X-ray crystallography.
Data Summary Table of Preparation Methods
Notes and Observations
- The synthesis of this compound requires precise control over regioselectivity, especially during lithiation and cyclization steps.
- Protecting groups like Fmoc are introduced to prevent undesired reactions during subsequent steps.
- The overall yield depends on the efficiency of each step, with the cyclization and carboxylation being critical.
Chemical Reactions Analysis
Hydrolysis and Deprotection
The Fmoc group undergoes hydrolysis under acidic conditions (e.g., 6N HCl/MeCN) to yield the free carboxylic acid . This is critical for peptide synthesis when cleaving from resins.
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling : Used to introduce aromatic substituents via bromide intermediates (e.g., converting 6a to 6f–j ) .
-
Palladium-mediated reactions : Azide reductions and Alloc deprotection (Pd(PPh₃)₄/CHCl₃/AcOH/NMM) enable selective derivatization .
Nucleophilic Substitutions
-
Iodide intermediates : Generated via reduction and subsequent iodination (e.g., 72 → 73 ), enabling further functionalization .
-
Azide reduction : TES/Pd-C reduces azides to amines, which are then protected (e.g., Alloc group) .
Carbamate Formation
Fmoc-amino alcohols react with nitrophenyl chloroformate to form 4-nitrophenyl carbonates (83a, g, h, j ), which are then coupled to resins .
Oxidative Cross-Coupling
α-carbonyl imines (e.g., D ) formed via I₂-mediated dehydration undergo nucleophilic attacks to yield functionalized products .
Table 2: Functional Group Transformations
Research Findings
-
Biological relevance : The compound’s imidazo-pyridine core and Fmoc group enable its use in enzyme inhibitors, as seen in RGGT (rab geranylgeranyl transferase) inhibitors .
-
Versatility : Pd-mediated and oxidative coupling reactions highlight its adaptability in constructing complex molecules .
-
Synthetic challenges : Multi-step protocols require precise control of reagents (e.g., TFA for deprotection, Pd catalysts for coupling) .
Scientific Research Applications
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves the protection of the amino group through the formation of a stable Fmoc group. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related Fmoc-protected heterocycles:
Key Structural and Functional Differences:
Core Heterocycle :
- The imidazo[4,5-c]pyridine core (target compound) is nitrogen-rich and planar, favoring interactions with aromatic residues in proteins .
- Thiazolo[4,5-c]pyridine (CAS 2091737-71-0) replaces one nitrogen with sulfur, altering electronic properties and redox stability .
- Piperazine (CAS 180576-05-0) is a flexible six-membered ring, offering conformational versatility but reduced rigidity .
Functional Groups :
- The carboxylic acid in the target compound and thiazolo analog enables covalent coupling to amines or alcohols.
- Alkyne (CAS 1632296-20-8) supports click chemistry for rapid bioconjugation .
Biological Activity :
- Imidazo[4,5-c]pyridine derivatives are explored as kinase inhibitors due to their ability to mimic purine bases .
- Thiazolo analogs may exhibit enhanced antibacterial activity due to sulfur’s electronegativity .
Synthetic Utility: Piperazine-based Fmoc compounds (CAS 180576-05-0) are preferred for introducing basic residues in peptides .
Research Findings
- Stability : Fmoc-protected imidazo[4,5-c]pyridines show superior stability under acidic conditions compared to thiazolo analogs, as imidazole rings resist protonation-induced degradation .
- Solubility: The carboxylic acid in the target compound enhances aqueous solubility (e.g., >10 mg/mL in DMSO) compared to non-acid analogs like CAS 2044710-58-7 .
- Synthetic Yields : Suzuki-Miyaura couplings for imidazo[4,5-c]pyridines achieve ~70% yields under Pd catalysis, similar to carbazole derivatives in .
Biological Activity
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazo[4,5-c]pyridine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is , and it exhibits a molecular weight of approximately 401.43 g/mol. The InChI Key for this compound is LPZBLYRPYJVVQY-UHFFFAOYSA-N.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine exhibit antimicrobial properties. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes.
- Anticancer Properties : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. The imidazo[4,5-c]pyridine scaffold has shown promise in targeting various cancer types.
- Enzyme Inhibition : Some studies have reported that this compound can inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of kinases involved in cell signaling pathways.
The mechanisms through which 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its biological effects are multifaceted:
- Kinase Inhibition : By inhibiting kinases such as AKT and GSK3, the compound can alter downstream signaling pathways that regulate cell survival and proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various imidazo[4,5-c]pyridine derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.
Data Summary Table
Q & A
Q. What are the critical considerations for synthesizing and purifying this Fmoc-protected heterocyclic compound?
- Methodological Answer: Synthesis requires strict control of reaction conditions due to the Fmoc group's acid sensitivity. Use anhydrous solvents (e.g., DMF or dichloromethane) and mild bases (e.g., DIEA) to prevent premature deprotection. Purification via reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is recommended to isolate the compound while preserving stereochemical integrity. Monitor by LC-MS for intermediates and final product validation .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Temperature: Store aliquots at -20°C (long-term), 4°C (short-term), and room temperature (RT) for 1–4 weeks.
- Light Sensitivity: Compare degradation rates under ambient light vs. dark conditions using UV-Vis spectroscopy (λ = 254–280 nm).
- Humidity: Test hygroscopicity by monitoring mass changes in controlled humidity chambers (e.g., 30–80% RH).
Stability is pH-dependent; avoid aqueous solutions outside pH 6–8 .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- Exposure Control: Implement engineering controls (e.g., HEPA filters) due to acute toxicity risks (Category 4 for oral/dermal/inhalation).
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved during formulation for biological assays?
- Methodological Answer: Discrepancies arise from solvent polarity and Fmoc group interactions.
- Solvent Screening: Test solubility in DMSO-d₆ (NMR-grade), THF, and aqueous buffers with surfactants (e.g., 0.1% Tween-80).
- Co-solvent Systems: Use phased mixtures (e.g., DMSO:PBS 1:9) to maintain solubility while minimizing organic solvent toxicity in cell-based assays.
Document dielectric constant (ε) and Hansen solubility parameters for reproducibility .
Q. What analytical strategies optimize detection of degradation products in complex matrices?
- Methodological Answer:
- LC-HRMS: Employ high-resolution mass spectrometry with electrospray ionization (ESI+) to identify low-abundance degradants (e.g., imidazole ring oxidation byproducts).
- NMR Profiling: Use ¹H-¹³C HSQC to track chemical shift changes in the tetrahydroimidazopyridine core.
- Forced Degradation: Stress samples under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions to map degradation pathways .
Q. How do structural modifications to the Fmoc group impact the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer:
- Deprotection Kinetics: Compare cleavage rates using 20% piperidine in DMF (standard) vs. DBU-based cocktails. Monitor by UV absorption at 301 nm (Fmoc-specific).
- Steric Effects: Substitute the Fmoc group with Boc or ivDde to assess coupling efficiency with bulky amino acids (e.g., Trp, Arg).
- Aggregation Studies: Use CD spectroscopy to evaluate secondary structure disruption in peptide chains .
Q. What in vitro assays are recommended for preliminary toxicity profiling given limited ecotoxicological data?
- Methodological Answer:
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
- Genotoxicity: Ames test (TA98/TA100 strains) with metabolic activation (S9 fraction).
- Membrane Permeability: Caco-2 monolayer assay to predict blood-brain barrier penetration.
Note: Acute toxicity data (oral LD₅₀ > 500 mg/kg in rodents) suggest moderate hazard .
Key Challenges in Advanced Research
- Data Gaps: Ecological impact (e.g., biodegradability, bioaccumulation) remains uncharacterized. Use OECD 301D or 305 guidelines for preliminary assessments .
- Stereochemical Purity: Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) is critical to resolve enantiomeric impurities during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
